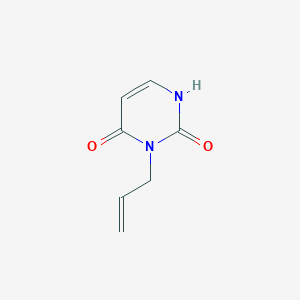
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was originally developed as an immunosuppressive drug for the treatment of multiple sclerosis, but has since been found to have a range of other biological effects.
Mecanismo De Acción
The mechanism of action of (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is complex and not fully understood. It is known to interact with sphingosine-1-phosphate receptors, which are involved in the regulation of immune cell trafficking. By modulating these receptors, (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is able to suppress immune responses and reduce inflammation.
Biochemical and Physiological Effects:
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has a range of biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of lymphocyte activation, and the induction of apoptosis in certain cell types. It has also been shown to have neuroprotective effects and to promote tissue repair in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has several advantages for use in lab experiments, including its well-established pharmacological properties and its ability to modulate immune responses. However, there are also some limitations, including its relatively complex synthesis and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other disease areas. Additionally, there is a need for more research on the potential side effects and long-term safety of (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide.
Métodos De Síntesis
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is synthesized from myriocin, a natural product isolated from the fungus Isaria sinclairii. The synthesis involves several steps, including the conversion of myriocin to a key intermediate, which is then transformed into (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide using a series of chemical reactions.
Aplicaciones Científicas De Investigación
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has been the subject of numerous scientific studies, and has been found to have a range of potential therapeutic applications. These include the treatment of multiple sclerosis, organ transplantation, and various autoimmune and inflammatory diseases.
Propiedades
Número CAS |
197096-97-2 |
|---|---|
Nombre del producto |
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide |
Fórmula molecular |
C6H10FNO2 |
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10FNO2/c1-8(2)6(10)5(7)3-4-9/h3,9H,4H2,1-2H3/b5-3+ |
Clave InChI |
XZHDLXWUZXJWBP-HWKANZROSA-N |
SMILES isomérico |
CN(C)C(=O)/C(=C\CO)/F |
SMILES |
CN(C)C(=O)C(=CCO)F |
SMILES canónico |
CN(C)C(=O)C(=CCO)F |
Sinónimos |
2-Butenamide,2-fluoro-4-hydroxy-N,N-dimethyl-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)





![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)
